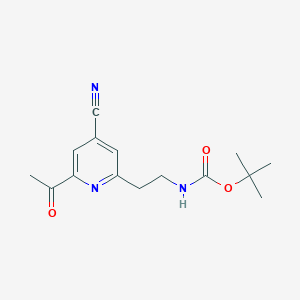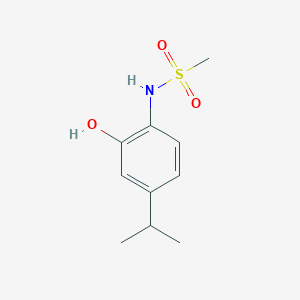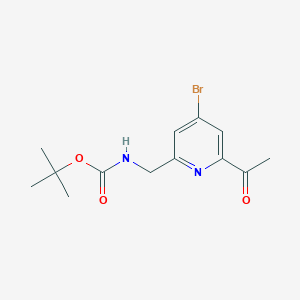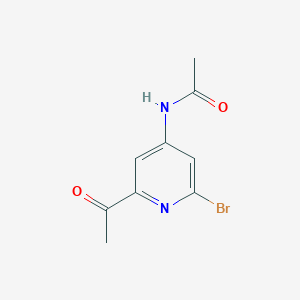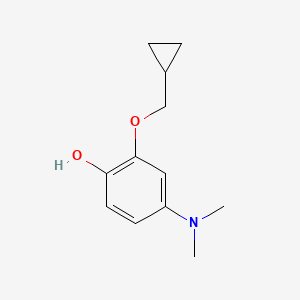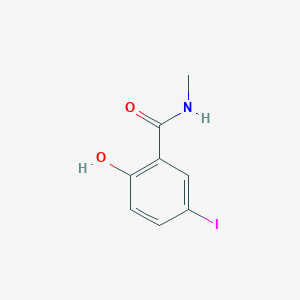
2-Hydroxy-5-iodo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, featuring a hydroxyl group at the second position, an iodine atom at the fifth position, and a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-5-iodobenzaldehyde.
Reduction: Formation of 2-Hydroxy-N-methylbenzamide.
Substitution: Formation of 2-Hydroxy-5-azido-N-methylbenzamide.
Applications De Recherche Scientifique
2-Hydroxy-5-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various iodinated compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies. The iodine atom can be replaced with radioactive isotopes for tracing and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-iodobenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
2-Hydroxy-5-bromo-N-methylbenzamide: Contains a bromine atom instead of iodine, leading to different reactivity and biological activity.
2-Hydroxy-5-chloro-N-methylbenzamide: Contains a chlorine atom, which is less reactive than iodine but may offer different pharmacological properties.
Uniqueness
2-Hydroxy-5-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and polarizability can influence the compound’s reactivity and interactions with biological targets. Additionally, the N-methyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8INO2 |
|---|---|
Poids moléculaire |
277.06 g/mol |
Nom IUPAC |
2-hydroxy-5-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12) |
Clé InChI |
BVMCEUROIAGDSS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC(=C1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)




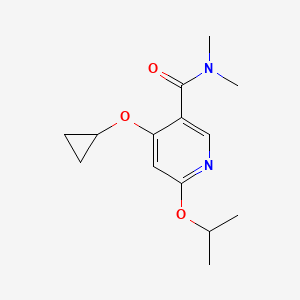
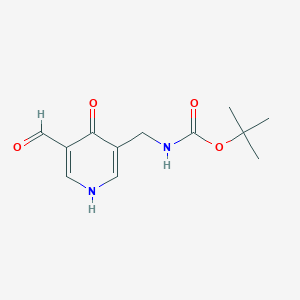
![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)
